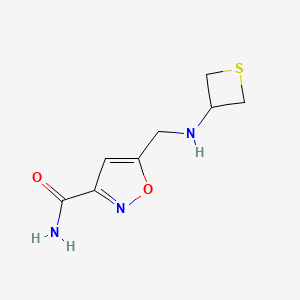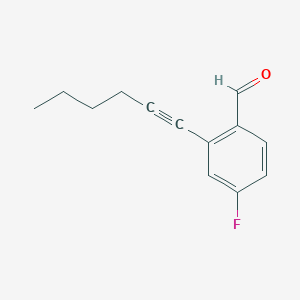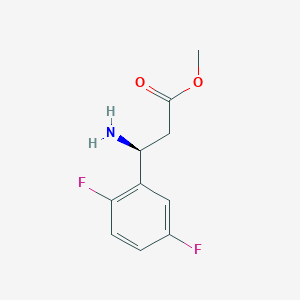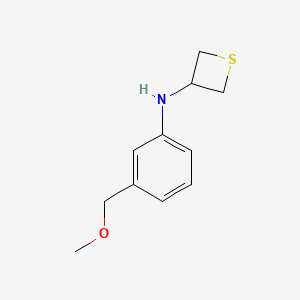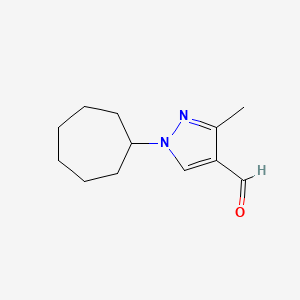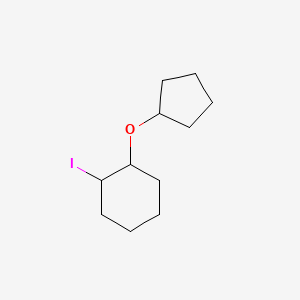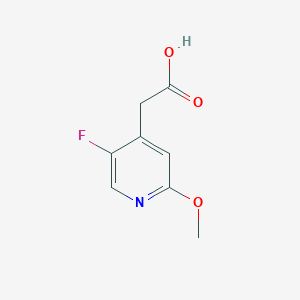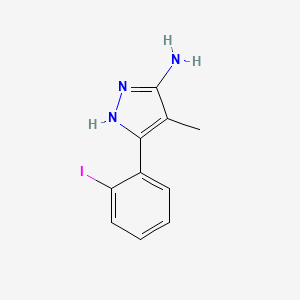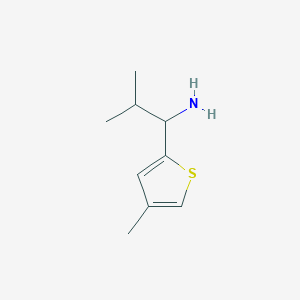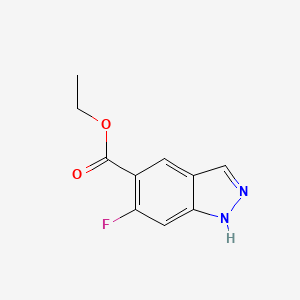![molecular formula C12H14N2O B15277147 8-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B15277147.png)
8-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core with a methyl group at the 8th position, an isopropyl group at the 2nd position, and an aldehyde group at the 3rd position. Compounds in this family are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
The synthesis of 8-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. For example, a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor can be used to synthesize imidazo[1,2-a]pyridines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
化学反応の分析
8-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and isopropyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted imidazo[1,2-a]pyridines.
科学的研究の応用
作用機序
The mechanism of action of 8-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde depends on its specific biological activity. For example, if it exhibits antibacterial activity, it may target bacterial enzymes or cell wall synthesis pathways. If it has anti-inflammatory properties, it may inhibit specific signaling pathways involved in inflammation. The molecular targets and pathways involved can vary widely depending on the specific application and biological activity being studied .
類似化合物との比較
8-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde: Lacks the methyl group at the 8th position.
8-Methylimidazo[1,2-A]pyridine-3-carbaldehyde: Lacks the isopropyl group at the 2nd position.
8-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine: Lacks the aldehyde group at the 3rd position. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
8-methyl-2-propan-2-ylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-8(2)11-10(7-15)14-6-4-5-9(3)12(14)13-11/h4-8H,1-3H3 |
InChIキー |
SGZKXNPDDRGMIC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CN2C1=NC(=C2C=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


